molecular formula C21H19N3O3S B2357033 2-(3,4-dimethoxyphenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 784160-64-1

2-(3,4-dimethoxyphenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

Cat. No. B2357033
CAS RN: 784160-64-1
M. Wt: 393.46
InChI Key: LTEJWCSBMVPBRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3,4-dimethoxyphenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole derivatives involves various strategies. The most popular approaches involve both condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions . The structures of the synthesized compounds are usually confirmed by their 1H NMR, 13C NMR, and HRMS spectra .


Molecular Structure Analysis

The molecular structure of “this compound” is confirmed by their 1H NMR, 13C NMR, and HRMS spectra . The mass spectrum showed a molecular ion peak at m / z 230.0, which corresponds to M+1 peak of the molecule .


Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical reactions. For instance, they can undergo intramolecular cyclization in the presence of 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU) to form 5-amino-1-(substituted benzyl .

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis and evaluation of chemical properties of compounds with structures similar to "2-(3,4-dimethoxyphenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide". These studies primarily focus on the synthesis methodologies, chemical stability, and reactivity of such compounds. For example, studies on acetamide derivatives highlight the process of synthesizing these compounds and determining their chemical properties, such as acidity constants, through spectroscopic studies (Duran & Canbaz, 2013).

Anticancer Activities

A significant area of interest is the anticancer potential of acetamide derivatives. Research indicates that certain derivatives exhibit reasonable anticancer activity against various cancer cell lines. These findings are crucial for developing new therapeutic agents targeting specific cancers (Duran & Demirayak, 2012). Another study focused on benzothiazole derivatives bearing heterocyclic rings, demonstrating considerable anticancer activity against selected cancer cell lines, showcasing the potential of such compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Anticonvulsant and Neuroprotective Effects

The exploration of anticonvulsant activities of related compounds, such as omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, reveals potential neuroprotective effects. These studies suggest a promising direction for developing new treatments for neurological disorders, including epilepsy (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Potential in Molecular Imaging

The synthesis of substituted imidazopyridines aimed at probing Peripheral Benzodiazepine Receptors (PBR) for SPECT imaging illustrates the utility of such compounds in the field of molecular imaging. These studies contribute to our understanding of how tailored acetamide derivatives can serve as selective ligands for specific receptors, enhancing diagnostic capabilities (Katsifis, Mattner, Dikić, & Papazian, 2000).

Antibacterial and Antimicrobial Applications

The quest for new antibacterial agents has led to the synthesis and evaluation of acetamide derivatives with promising antibacterial activities. Research indicates that these compounds have moderate to good activity against both Gram-positive and Gram-negative bacteria, signifying their potential as novel antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).

Mechanism of Action

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-26-18-8-3-14(11-19(18)27-2)12-20(25)22-16-6-4-15(5-7-16)17-13-24-9-10-28-21(24)23-17/h3-11,13H,12H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEJWCSBMVPBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.